molecular formula C15H19BO4 B15305270 7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one

7-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)chroman-2-one

Cat. No.: B15305270
M. Wt: 274.12 g/mol
InChI Key: DIXTUHZCAVAIRR-UHFFFAOYSA-N
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Description

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is an organic compound that features a boron-containing dioxaborolane group attached to a benzopyran structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to facilitate the coupling of a halogenated benzopyran with bis(pinacolato)diboron under mild conditions. The reaction is usually carried out in the presence of a base such as potassium carbonate in a solvent like dimethylformamide (DMF) at elevated temperatures.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one can undergo various chemical reactions, including:

    Oxidation: The boron center can be oxidized to form boronic acids or borate esters.

    Reduction: The compound can be reduced to form different boron-containing species.

    Substitution: The dioxaborolane group can participate in Suzuki-Miyaura cross-coupling reactions to form carbon-carbon bonds.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Palladium catalysts, bases like potassium carbonate, and solvents such as DMF or toluene.

Major Products

    Oxidation: Boronic acids or borate esters.

    Reduction: Various reduced boron species.

    Substitution: Coupled products with new carbon-carbon bonds.

Scientific Research Applications

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis, particularly in Suzuki-Miyaura cross-coupling reactions to form complex molecules.

    Biology: Potential use in the development of boron-containing drugs due to its ability to interact with biological molecules.

    Medicine: Investigated for its potential in drug delivery systems and as a precursor for boron neutron capture therapy (BNCT) agents.

    Industry: Utilized in the synthesis of advanced materials, including polymers and electronic materials.

Mechanism of Action

The mechanism of action of 7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one involves its ability to form stable complexes with various substrates. The boron atom in the dioxaborolane group can coordinate with nucleophiles, facilitating reactions such as cross-coupling. The benzopyran moiety can interact with biological targets, potentially affecting molecular pathways involved in disease processes.

Comparison with Similar Compounds

Similar Compounds

  • 7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2,3-dihydro-[1,4]dioxino[2,3-b]pyridine
  • N-(2-methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridin-3-yl)cyclopropanesulfonamide
  • 2-{2-[(4-methoxyphenoxy)methyl]phenyl}-4,4,5,5-tetramethyl-1,3,2-dioxaborolane

Uniqueness

7-(tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydro-2H-1-benzopyran-2-one is unique due to its combination of a boron-containing dioxaborolane group and a benzopyran structure. This dual functionality allows it to participate in a wide range of chemical reactions and interact with various biological targets, making it a versatile compound in both synthetic and medicinal chemistry.

Properties

Molecular Formula

C15H19BO4

Molecular Weight

274.12 g/mol

IUPAC Name

7-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-3,4-dihydrochromen-2-one

InChI

InChI=1S/C15H19BO4/c1-14(2)15(3,4)20-16(19-14)11-7-5-10-6-8-13(17)18-12(10)9-11/h5,7,9H,6,8H2,1-4H3

InChI Key

DIXTUHZCAVAIRR-UHFFFAOYSA-N

Canonical SMILES

B1(OC(C(O1)(C)C)(C)C)C2=CC3=C(CCC(=O)O3)C=C2

Origin of Product

United States

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